molecular formula C24H23N3O4 B2996600 N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-16-4

N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2996600
CAS RN: 877657-16-4
M. Wt: 417.465
InChI Key: ZYKMJXICYGUXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifolate and Antitumor Activity

A study focused on the effect of structural modifications on antifolate and antitumor activity of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines. It was found that specific substitutions can significantly enhance the inhibitory potency against dihydrofolate reductase (DHFR) and increase the growth inhibition potency against tumor cells. The research suggests that precise structural modifications can lead to compounds with improved therapeutic potential against cancer (Gangjee et al., 2000).

Antimicrobial and Cytotoxic Activity

Another study described the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antimicrobial and cytotoxic properties. Some of these compounds exhibited significant antibacterial activity, and others showed notable cytotoxic activity in vitro. This highlights the potential for similar compounds to be developed as new antimicrobial or anticancer agents (Noolvi et al., 2014).

Synthesis of Heterocyclic Compounds with CNS Activities

Research into the synthesis of heterocyclic compounds starting from cyclopenta[b]thiophene derivatives has shown potential for producing compounds with anticonvulsant, behavioral, and CNS antidepressant activities. Such studies are crucial for the development of new medications for neurological conditions (El-Sharkawy, 2012).

Histone Deacetylase Inhibition

The discovery of a novel compound acting as a histone deacetylase (HDAC) inhibitor demonstrated significant potential for cancer treatment. This compound, with selective inhibition of HDACs, has shown to block cancer cell proliferation and induce apoptosis, highlighting its promise as an anticancer drug (Zhou et al., 2008).

properties

IUPAC Name

N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-15-10-12-17(13-11-15)27-23(29)22-21(18-8-4-5-9-19(18)31-22)26(24(27)30)14-20(28)25-16-6-2-3-7-16/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKMJXICYGUXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

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